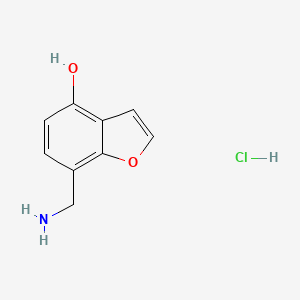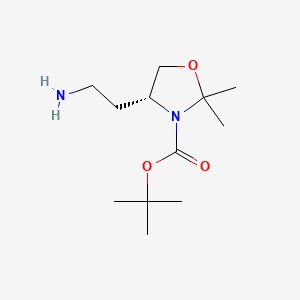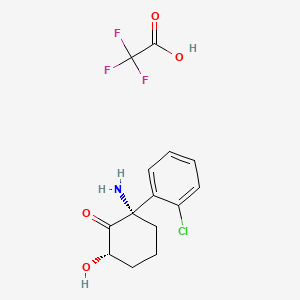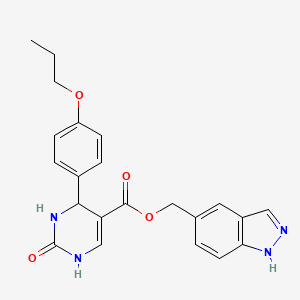
lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate (LiCMP2S) is an organic compound that has been studied for its potential applications in various fields, including scientific research, biochemistry and physiology. LiCMP2S is a highly reactive compound, making it a valuable tool for researchers in a variety of disciplines. In
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been studied for its potential applications in many scientific research fields, including biochemistry, pharmacology, and biotechnology. It has been used as a reagent for the synthesis of various organic compounds, including drugs and peptides. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been used in the synthesis of novel compounds for use in drug discovery and development.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is not well understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between molecules. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been found to be an effective reducing agent and to have a strong affinity for sulfur-containing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate are not well understood. However, it has been found to have a number of beneficial effects, including the ability to reduce oxidative stress and to protect against cell damage. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been found to have anti-inflammatory and anti-apoptotic effects, as well as to have a protective effect against certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate in laboratory experiments include its high reactivity, which makes it a useful tool for synthesizing various organic compounds. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is relatively inexpensive and easy to obtain. However, there are some limitations to using lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate in laboratory experiments. For example, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate can be toxic if not handled properly, and it can be difficult to control the reaction conditions.
Zukünftige Richtungen
The potential future directions for lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate are numerous. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate could be used in the development of new drugs and materials, and it could be used in the synthesis of catalysts for use in chemical reactions. Finally, lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate could be used in the development of novel compounds for use in drug discovery and development.
Synthesemethoden
The synthesis of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate involves the reaction of a lithium salt (such as lithium hydroxide) with 5-chloro-4-methylpyridine-2-sulfinic acid. The reaction is conducted in aqueous solution at room temperature and yields lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate as a white solid. The reaction can be simplified as follows:
LiOH + 5-Chloro-4-methylpyridine-2-sulfinic acid → lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate
Eigenschaften
IUPAC Name |
lithium;5-chloro-4-methylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-6(11(9)10)8-3-5(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTVAYPNPNKQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)


![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)



![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)